1-Phenyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
1-Phenyl-1H-pyrazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Phenyl-1H-pyrazole-4-carbonyl chloride is utilized in the synthesis of various heterocyclic compounds. For example, Datterl et al. (2010) describe its use in creating 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, highlighting its role in complex chemical syntheses (Datterl, Tröstner, Kucharski, & Holzer, 2010).
Catalysis in Cross-Coupling Reactions
This compound also plays a role in palladium-catalyzed cross-coupling reactions, as reported by Arbačiauskienė et al. (2009). They used 1-Phenyl-1H-pyrazol-3-ol, a related compound, to prepare various 1-phenyl-1H-pyrazole derivatives, showcasing the utility of this chemical class in organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Ionic Liquid Catalysis
This compound is also integral in the synthesis of novel ionic liquids, which are used as catalysts. Moosavi‐Zare et al. (2013) synthesized an ionic liquid used as a catalyst for the Knoevenagel–Michael reaction, demonstrating the versatility of this compound in catalytic applications (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
Microwave-Assisted Synthesis
Martins et al. (2003) explored the use of this compound in microwave-assisted synthesis. This method offers an environmentally friendly alternative for the production of certain pyrazole derivatives, highlighting the compound's role in greener chemistry practices (Martins, Pereira, Beck, Machado, Moura, Teixeira, Bonacorso, & Zanatta, 2003).
Synthesis of Functionalized Pyrazoles
Functionalized pyrazoles are synthesized using this compound as a starting material. Grotjahn et al. (2002) demonstrated the synthesis of pyrazoles with functionalized side chains, indicating the compound's utility in creating complex molecular structures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazole-4-carbonyl chloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Related pyrazole compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . A molecular simulation study of a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazole compounds have been found to interfere with the life cycle of leishmania and plasmodium species, causing significant antileishmanial and antimalarial effects .
Result of Action
A related compound was found to display superior antipromastigote activity, being significantly more active than standard drugs . This suggests that this compound may have similar effects.
Safety and Hazards
Properties
IUPAC Name |
1-phenylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHIEKMPFWFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?
A1: this compound serves as a crucial building block in the multi-step synthesis of 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones []. It reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane to form intermediate 4-heteroaroylpyrazol-5-ols. These intermediates then undergo cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones.
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